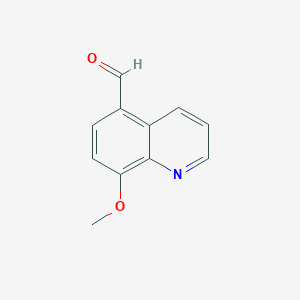

8-Methoxyquinoline-5-carbaldehyde

Description

Contextualization within Quinoline (B57606) Derivatives and Their Research Significance

Quinoline, a heterocyclic aromatic compound, and its derivatives are cornerstones in various scientific fields, particularly in medicinal and industrial chemistry. nih.govresearchgate.netresearchgate.net These compounds are integral to the structure of numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. nih.gov The quinoline scaffold is a privileged structure, meaning it is a recurring motif in biologically active compounds, including those with antibacterial, antifungal, anticancer, and antimalarial properties. nih.govnih.gov The versatility of the quinoline ring allows for modifications at various positions, leading to a vast library of derivatives with tailored properties. mdpi.comnih.gov

Within this broad family, 8-methoxyquinoline (B1362559) derivatives have shown significant biological potential. For instance, the parent compound, 8-methoxyquinoline, has demonstrated notable antifungal and antibacterial activities. researchgate.net The introduction of different functional groups onto the 8-methoxyquinoline core can further modulate its chemical and biological profile.

Rationale for Investigating 8-Methoxyquinoline-5-carbaldehyde: A Focus on Structural Features and Potential Chemical Utility

The specific compound, this compound, with the chemical formula C₁₁H₉NO₂, presents a unique combination of structural features that make it a compound of interest for synthetic chemists. prepchem.com Its structure is characterized by a quinoline core substituted with a methoxy (B1213986) group at the 8-position and a carbaldehyde (aldehyde) group at the 5-position.

The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical transformations. This makes this compound a valuable intermediate or building block for the synthesis of more complex molecules. rsc.org For example, the aldehyde can undergo reactions such as Schiff base formation, which is crucial in the synthesis of various heterocyclic compounds and potential therapeutic agents. mdpi.com

The methoxy group at the 8-position influences the electronic properties of the quinoline ring system. This electron-donating group can affect the reactivity of the molecule and its potential interactions with biological targets. The strategic placement of both the methoxy and aldehyde groups provides a scaffold for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Overview of Current Research Trajectories in Quinoline Chemistry Pertinent to this compound

Current research in quinoline chemistry is multifaceted, with a strong emphasis on developing novel synthetic methodologies and exploring the therapeutic potential of new derivatives. researchgate.netmdpi.com Green chemistry principles are increasingly being applied to the synthesis of quinolines, focusing on eco-friendly reaction conditions and catalysts. researchgate.net

A significant area of investigation involves the functionalization of the quinoline core to create hybrid molecules with enhanced biological activity. nih.gov This includes the combination of the quinoline scaffold with other pharmacologically active moieties. Given the reactive nature of its aldehyde group, this compound is well-positioned to be a key player in this area of research. It can serve as a starting point for the synthesis of novel quinoline-based compounds with potential applications as enzyme inhibitors or other therapeutic agents.

Furthermore, the development of new synthetic routes to access functionalized quinolines, including those with aldehyde groups, remains an active area of research. mdpi.com Efficient and selective methods for introducing substituents at specific positions on the quinoline ring are crucial for advancing the field.

Below is a table summarizing the key properties of this compound and its precursor, 8-Hydroxyquinoline-5-carbaldehyde (B1267011).

| Property | This compound | 8-Hydroxyquinoline-5-carbaldehyde |

| Molecular Formula | C₁₁H₉NO₂ prepchem.com | C₁₀H₇NO₂ nih.gov |

| Molecular Weight | 187.19 g/mol sigmaaldrich.com | 173.17 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com | Yellow Solid chemicalbook.com |

| Melting Point | 121°-122°C prepchem.com | 171.3–171.8 °C mdpi.com |

| Key Functional Groups | Methoxy, Aldehyde | Hydroxy, Aldehyde |

| Synthesis Precursor | 8-Hydroxyquinoline-5-carboxaldehyde prepchem.com | 8-Hydroxyquinoline (B1678124) chemicalbook.com |

| Potential Utility | Building block for complex molecules | Preparation of polycyclic compounds chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHRGDSJSALMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Chemistry

Established Synthetic Pathways to 8-Methoxyquinoline-5-carbaldehyde

The introduction of a formyl group onto the quinoline (B57606) scaffold, particularly at the C5 position, has been achieved through several established methods. These can be broadly categorized into direct formylation strategies and the derivatization of pre-existing quinoline compounds.

Direct Formylation Strategies (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff Analogs)

Direct formylation reactions provide a straightforward approach to introduce an aldehyde group onto an aromatic ring. However, the regioselectivity of these reactions on the 8-methoxyquinoline (B1362559) system can be challenging.

The Reimer-Tiemann reaction , which typically employs chloroform (B151607) and a strong base, is a classic method for the ortho-formylation of phenols. wikipedia.orgnrochemistry.comgeeksforgeeks.org While effective for hydroxy-aromatic compounds, its application to 8-methoxyquinoline for the synthesis of the 5-carbaldehyde derivative is less commonly reported, with some studies noting difficulties in achieving high yields and selectivity. sciencemadness.org The reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophilic species. wikipedia.orgyoutube.com

The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comyoutube.com The electrophilic iminium salt then attacks the aromatic ring. wikipedia.orgyoutube.com While widely used for various heterocycles, achieving specific formylation at the 5-position of 8-methoxyquinoline requires careful control of reaction conditions to avoid the formation of other isomers. mdpi.comnih.gov

The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, and it is particularly effective for the ortho-formylation of phenols. ecu.eduwikipedia.org The reaction mechanism involves the formation of an iminium ion intermediate. wikipedia.org Its application to 8-methoxyquinoline would be expected to favor formylation at positions activated by the methoxy (B1213986) group.

Derivatization from Precursor Quinoline Compounds (e.g., Oxidation of Methyl Analogues)

An alternative to direct formylation is the modification of a quinoline ring that already bears a suitable precursor functional group at the 5-position. A common strategy involves the oxidation of a methyl group.

The synthesis of this compound can be achieved from 5-methyl-8-methoxyquinoline. The methyl group can be oxidized to a formyl group using various oxidizing agents. For instance, selenium dioxide has been used for the oxidation of methylquinolines to their corresponding carbaldehydes. nih.gov Another approach involves the potent methyl oxidation of related nucleosides by certain carcinogens and hydrogen peroxide, suggesting that similar oxidative transformations could be applied to the quinoline system. nih.gov

Another derivatization route starts from 8-hydroxyquinoline-5-carboxaldehyde. This precursor can be methylated to yield this compound. A reported synthesis involves the reaction of 8-hydroxyquinoline-5-carboxaldehyde with dimethyl sulfate (B86663) in the presence of sodium methoxide (B1231860) in dimethyl sulfoxide, affording the desired product in good yield. prepchem.com

Regioselective Synthesis Challenges and Solutions for the 5-Position

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the formylation or other substitution reactions. The electron-donating methoxy group at the 8-position and the nitrogen atom in the quinoline ring direct electrophilic substitution to specific positions, primarily the 5- and 7-positions.

For instance, the bromination of 8-methoxyquinoline has been shown to be highly regioselective, yielding 5-bromo-8-methoxyquinoline (B186703) as the major product. acgpubs.orgresearchgate.net This high selectivity for the 5-position provides a strategic advantage. The resulting 5-bromo derivative can then be converted to the 5-carbaldehyde through subsequent transformations, such as a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by reaction with a formylating agent. Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has also been reported as an efficient and environmentally friendly method. mdpi.com

Computational studies, such as the calculation of electrostatic potentials, can help predict the preferred sites of electrophilic attack and aid in the rational design of regioselective synthetic strategies. mdpi.com

Novel Synthetic Route Development and Optimization

In line with the growing emphasis on sustainable and efficient chemical processes, recent research has focused on developing novel synthetic routes to quinoline derivatives, including this compound.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize the use of hazardous reagents and solvents and to improve energy efficiency. tandfonline.comresearchgate.netijpsjournal.com This includes the use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free methods. tandfonline.commdpi.com For example, eco-friendly protocols for the synthesis of quinolines using catalysts like tetra-n-butylammonium bromide (TBAB) in aqueous media have been reported. tandfonline.com The use of nanocatalysts in solvent-free conditions also represents a promising green approach for quinoline synthesis. nih.gov While not yet specifically detailed for this compound, these green methodologies offer significant potential for its future synthesis.

Catalytic Methodologies for Enhanced Yield and Selectivity

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. For the synthesis of quinoline derivatives, various catalytic systems have been explored.

Heterogeneous gold catalysts have been shown to be effective for the selective transfer hydrogenation of quinolines. fudan.edu.cn Furthermore, iridium-catalyzed reductive N-formylation of quinolines using formic acid has been developed, providing an efficient route to N-formyltetrahydroquinolines. acs.org Cobalt-based catalysts have also been employed for the formylation of quinolines through transfer hydrogenation. researchgate.net An electrochemical, transition-metal-free approach for the C(sp2)–H formylation of quinolines using methanol (B129727) as the formyl source and N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer catalyst has also been reported. acs.org These catalytic advancements, while some focus on the N-formylation or reduction of the quinoline ring, pave the way for the development of selective C-H formylation catalysts that could be applied to the synthesis of this compound.

Isomerization Studies and Control in Synthetic Processes

The synthesis of substituted quinolines can often lead to the formation of multiple isomers. Controlling the regioselectivity of these reactions is a critical aspect of synthetic design. In the context of this compound synthesis, the primary concern is the selective introduction of the formyl group at the C5 position of 8-methoxyquinoline.

The synthesis of this compound is typically achieved through the formylation of 8-methoxyquinoline or by methylation of 8-hydroxyquinoline-5-carbaldehyde (B1267011). prepchem.com During the direct formylation of 8-methoxyquinoline, the directing effects of the methoxy group can lead to the formation of other isomers, such as 8-methoxyquinoline-7-carbaldehyde. Therefore, controlling the reaction conditions, including the choice of formylating agent and solvent, is crucial to maximize the yield of the desired C5 isomer. For instance, formylation of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5- and 7-formylated products. mdpi.com Subsequent methylation would then produce a mixture of the corresponding methoxy isomers. A more controlled approach involves starting with 8-hydroxyquinoline-5-carbaldehyde, which can be synthesized with higher regioselectivity, and then methylating the hydroxyl group to obtain the target molecule. This two-step process offers better control over the final product's isomeric purity.

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Ethyl cyanoacetate |

| Phosphonium ylide |

| Potassium permanganate |

| 8-Methoxyquinoline-5-carboxylic acid |

| Sodium borohydride |

| 8-Methoxyquinoline-5-methanol |

| 8-Methoxyquinoline |

| 5-Bromo-8-methoxyquinoline |

| 5-Nitro-8-methoxyquinoline |

| 8-Hydroxyquinoline-5-carbaldehyde |

| 8-Methoxyquinoline-7-carbaldehyde |

Coordination Chemistry and Metal Complexation Principles

8-Methoxyquinoline-5-carbaldehyde as a Ligand: Design Principles and Chelating Properties

This compound is an aromatic heterocyclic compound featuring a quinoline (B57606) core. The quinoline nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of a methoxy (B1213986) group at the 8-position and a carbaldehyde group at the 5-position significantly influences its electronic properties and potential as a ligand.

Unlike its well-studied analogue, 8-hydroxyquinoline (B1678124), where the deprotonated hydroxyl group provides a strong binding site, the methoxy group in this compound is a weaker coordinating agent. The oxygen atom of the methoxy group could potentially participate in chelation with the quinoline nitrogen, forming a five-membered chelate ring. This bidentate N,O-coordination is a common feature of 8-substituted quinolines. researchgate.net However, the stability of such a complex would likely be lower than that of the corresponding 8-hydroxyquinoline complex due to the reduced basicity of the methoxy oxygen compared to a deprotonated hydroxyl group.

Synthesis and Characterization of Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form stable complexes with this compound. The geometry of these complexes would be dictated by the coordination number of the metal ion and the stoichiometry of the ligand. For instance, with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II), one could anticipate the formation of complexes with a 1:1 or 1:2 metal-to-ligand ratio. scirp.org In a 1:2 complex, two ligands would coordinate to the metal center, potentially leading to octahedral or square planar geometries, depending on the metal ion and other coordinating species present. scirp.org

Main group metals such as aluminum(III) and magnesium(II) are also known to form stable complexes with quinoline-based ligands. researchgate.net Aluminum(III), being a hard acid, would be expected to coordinate effectively with the nitrogen and oxygen donor atoms of the ligand. A well-known example is the highly stable tris(8-hydroxyquinolinato)aluminum(III) complex, Alq3. scirp.org By analogy, a similar 1:3 complex with this compound could potentially be formed. Magnesium(II) would also be expected to form complexes, likely with octahedral geometry, often involving coordinated water molecules to satisfy its coordination sphere.

The primary coordination mode for this compound is anticipated to be as a bidentate ligand, utilizing the quinoline nitrogen and the methoxy oxygen. However, the possibility of it acting as a monodentate ligand, coordinating only through the quinoline nitrogen, cannot be entirely ruled out, especially in the presence of competing ligands. The stoichiometry of the resulting complexes would depend on the size and charge of the metal ion, as well as the reaction conditions.

Table 1: Plausible Stoichiometries and Geometries of Metal Complexes with this compound

| Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Plausible Geometry |

| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral |

| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Fe(III) | 1:1, 1:2, 1:3 | Octahedral |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Al(III) | 1:1, 1:2, 1:3 | Octahedral |

| Mg(II) | 1:1, 1:2 | Octahedral |

Note: This table represents theoretically plausible structures and would require experimental verification.

Structural Elucidation of Metal-Ligand Architectures

Beyond the molecular structure of individual complexes, the study of their arrangement in the solid state falls under the purview of supramolecular chemistry and crystal engineering. The nature of the substituents on the ligand can play a significant role in directing the self-assembly of metal complexes into higher-order structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

In the case of complexes formed with this compound, the aldehyde group could potentially participate in hydrogen bonding interactions if co-crystallized with suitable donor molecules. The aromatic quinoline rings are also prone to π-π stacking interactions, which could lead to the formation of one-, two-, or three-dimensional supramolecular architectures. The design and synthesis of such structures are of interest for the development of new materials with specific properties.

Ligand Field Theory and Electronic Structure in Metal Complexes

There are no published studies detailing the formation of metal complexes with this compound that would allow for an analysis based on Ligand Field Theory. Such an analysis would require experimental data (e.g., UV-Vis spectroscopy, magnetic susceptibility measurements) on its specific metal complexes to determine parameters like the ligand field splitting energy (Δo or Δt) and to describe the d-orbital splitting and resulting electronic configurations.

Solution State Behavior and Stability of Metal Chelates

Similarly, the scientific literature lacks reports on the solution state behavior of metal chelates of this compound. There are no determined formation constants, stability constants (log K), or speciation studies that describe the equilibria and stability of its complexes in solution. mcmaster.canih.gov Studies on related 8-hydroxyquinoline compounds show complex solution equilibria, but this information cannot be accurately extrapolated to the 8-methoxy analogue due to the profound difference in the coordinating groups. nih.gov

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 8-Methoxyquinoline-5-carbaldehyde, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights into the substitution pattern of the quinoline (B57606) ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. For comparison, the related compound, 8-hydroxyquinoline-5-carbaldehyde (B1267011), displays an aldehydic proton signal at 10.14 ppm in DMSO-d₆. mdpi.com The aromatic protons on the quinoline core of this compound are expected in the range of δ 7.0 to 9.0 ppm. The methoxy (B1213986) group protons (-OCH₃) should appear as a sharp singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190-200 ppm. For instance, 8-hydroxyquinoline-5-carbaldehyde shows its aldehydic carbon at 192.2 ppm. mdpi.com The carbons of the quinoline ring will resonate between δ 110 and 160 ppm. The carbon of the methoxy group is expected to have a chemical shift around δ 55-60 ppm.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the quinoline ring, aiding in their unambiguous assignment. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a robust confirmation of the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 (s) | 190 - 200 |

| Aromatic CH | 7.0 - 9.0 (m) | 110 - 150 |

| Aromatic C | - | 120 - 160 |

| OCH₃ | 3.9 - 4.1 (s) | 55 - 60 |

| C-N | - | ~150 |

| C-O | - | ~155 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound.

Molecular Mass and Formula Confirmation: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition, C₁₁H₉NO₂. The nominal molecular weight of this compound is 187.19 g/mol .

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected to be prominent. The fragmentation pattern will be characteristic of the quinoline ring system and the aldehyde and methoxy substituents. Common fragmentation pathways would likely involve the loss of the formyl group (-CHO, 29 u) leading to a fragment ion at m/z 158. The loss of a methyl radical (-CH₃, 15 u) from the methoxy group to give a fragment at m/z 172 is also a plausible pathway. Further fragmentation of the quinoline ring would lead to a series of smaller, characteristic ions. Gas chromatography-mass spectrometry (GC-MS) could be used to analyze the purity of the compound and obtain its mass spectrum. For the related 8-hydroxyquinoline-5-carbaldehyde, the initial loss of the carbonyl group has been observed as a preferential fragmentation pathway. mdpi.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 187 | [C₁₁H₉NO₂]⁺• (M⁺•) | - |

| 172 | [M - CH₃]⁺ | -CH₃ (15 u) |

| 158 | [M - CHO]⁺ | -CHO (29 u) |

| 130 | [M - CHO - CO]⁺ | -CHO, -CO (57 u) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde is expected to appear as a distinct, albeit weaker, band around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong absorption band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). For the parent compound, 8-methoxyquinoline (B1362559), an aromatic -CH stretch is observed at 3049 cm⁻¹ and a C=C stretch at 1570 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is generally weaker in Raman than in FTIR. The symmetric vibrations and those of non-polar bonds will be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2820, 2720 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Carbonyl C=O Stretch | 1700-1680 | Moderate |

| Aromatic C=C/C=N Stretch | 1600-1450 | Strong |

| Methoxy C-O-C Asymmetric Stretch | ~1250 | Moderate |

| Methoxy C-O-C Symmetric Stretch | ~1030 | Weak |

Electronic Absorption (UV-Vis) and Emission Spectroscopy (Fluorescence, Phosphorescence)

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system and the carbonyl group. The quinoline moiety typically shows strong absorption bands below 350 nm. The presence of the methoxy and carbaldehyde groups will influence the position and intensity of these bands. The electron-donating methoxy group and the electron-withdrawing carbaldehyde group can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions, potentially causing a red-shift in the absorption spectrum compared to unsubstituted quinoline.

Quinoline derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. 8-Hydroxyquinoline (B1678124) and its derivatives are particularly noted as fluorogenic ligands that show enhanced fluorescence upon complexation with metal ions. It is plausible that this compound may also exhibit fluorescence, although its quantum yield might be modest due to non-radiative decay pathways potentially introduced by the carbaldehyde group. The emission spectrum would likely be red-shifted compared to the absorption spectrum (Stokes shift). Phosphorescence at low temperatures could also be investigated to understand the triplet excited state properties. The determination of the fluorescence quantum yield would require a comparative method using a standard fluorophore.

Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value |

| Absorption Maxima (λ_max) | 250-350 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ |

| Emission Maximum (λ_em) | >350 nm (if fluorescent) |

| Fluorescence Quantum Yield (Φ_f) | To be determined experimentally |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state.

Powder X-ray Diffraction (PXRD): In the absence of single crystals, powder X-ray diffraction can provide a characteristic fingerprint of the crystalline solid. This technique is useful for phase identification, purity assessment, and can provide information about the unit cell parameters if the crystal system is known.

Electrochemical Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potentials and Mechanisms

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for investigating the redox properties of molecules like this compound. openaccesspub.org These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction potentials of the electroactive species and the mechanisms of their electron transfer reactions. openaccesspub.org

CV is instrumental in studying the electrochemical behavior of quinoline derivatives. researchgate.net The technique typically involves scanning the potential of an electrode in a solution containing the analyte and observing the resulting current. The voltammogram provides information on the redox potentials and the stability of the species formed upon oxidation or reduction. For quinolinecarbaldehydes, the electrochemical activity is generally associated with the quinoline ring system and the aldehyde functional group. The aldehyde group is typically reducible, while the quinoline moiety can undergo both oxidation and reduction.

While specific studies detailing the cyclic voltammetry of this compound are not extensively available, research on structurally similar compounds provides significant insights. For instance, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde have been investigated, revealing a strong correlation between the chemical structure and the observed redox potentials. mdpi.com The presence of electron-donating groups, such as the methoxy group in this compound, is expected to influence the electron density of the aromatic system, thereby affecting its oxidation and reduction potentials. The methoxy group would likely make the compound easier to oxidize compared to an unsubstituted quinoline carbaldehyde.

Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV, making it suitable for determining low concentrations of analytes. openaccesspub.org In DPV, small pulses of a constant amplitude are superimposed on a linear voltage ramp. The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the potential. openaccesspub.org This results in a peak-shaped voltammogram where the peak potential is related to the redox potential and the peak height is proportional to the concentration of the analyte. DPV has been successfully used for the determination of various quinoline derivatives. researchgate.net

For this compound, DPV could be employed to determine its oxidation and reduction potentials with high precision. The oxidation would likely involve the quinoline ring, influenced by the methoxy group, while the reduction would target the carbaldehyde group.

To illustrate the type of data obtained from such analyses, the table below presents the oxidation potentials for a related compound, 8-hydroxy-quinoline-5-carbaldehyde, as determined by cyclic voltammetry.

| Compound | Method | Oxidation Potential E1 (V) | Oxidation Potential E2 (V) | Reference |

| 8-Hydroxy-quinoline-5-carbaldehyde | Cyclic Voltammetry | 1.349 | 1.637 | mdpi.com |

This table shows data for a related compound to illustrate the electrochemical parameters obtained.

Spectroscopic Techniques for Investigating Metal-Ligand Interactions (e.g., EPR)

This compound, possessing both a nitrogen atom within the quinoline ring and an oxygen atom in the carbonyl group, is a potential bidentate ligand capable of coordinating with various metal ions. Spectroscopic techniques are essential for characterizing the resulting metal complexes and understanding the nature of the metal-ligand interactions.

Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). researchgate.net This technique provides detailed information about the electronic structure and the coordination environment of the metal ion. researchgate.net For instance, in the case of Cu(II) complexes, which are d⁹ and have one unpaired electron, EPR spectroscopy can reveal the geometry of the complex, the nature of the atoms coordinating to the copper ion, and the degree of covalency in the metal-ligand bonds.

While specific EPR studies on metal complexes of this compound are not prevalent in the literature, research on similar 8-hydroxyquinoline derivatives serves as an excellent model. For example, the investigation of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrated the utility of EPR. nih.gov The analysis of the EPR spectra, including the simulation of the spectral parameters (g-values and hyperfine coupling constants A), allowed for the identification of different complex species in solution, such as monomeric and dimeric forms. nih.gov The EPR parameters are sensitive to the coordination environment; for instance, different values are observed for (N,O) coordination compared to other modes. nih.gov

In a hypothetical study of a Cu(II) complex with this compound, EPR spectroscopy would be expected to provide key insights. The principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) would help to elucidate the coordination geometry (e.g., square planar or distorted octahedral) and the nature of the donor atoms.

Other spectroscopic methods are also crucial in studying these metal-ligand interactions. UV-Visible absorption spectroscopy is widely used to monitor the formation of metal complexes. researchgate.netscirp.org The complexation of a ligand like this compound with a metal ion typically leads to significant changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. researchgate.net These changes, often involving both intraligand and charge-transfer transitions, confirm the interaction and can be used in spectrophotometric titrations to determine the stoichiometry and stability constants of the complexes. scirp.org

The table below presents typical EPR parameters for a Cu(II) complex with a related quinoline ligand, illustrating the type of data obtained from such an analysis.

| Complex Species | g⊥ | g∥ | A∥ (10⁻⁴ cm⁻¹) | Reference |

| Monomer I [CuLH]⁺ | 2.059 | 2.259 | 179 | nih.gov |

| Monomer II [CuL₂] | 2.055 | 2.245 | 183 | nih.gov |

This table shows data for Cu(II) complexes of a related 8-hydroxyquinoline derivative to illustrate typical EPR spectroscopic parameters. L represents the deprotonated ligand.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of 8-methoxyquinoline-5-carbaldehyde at the atomic level. By employing sophisticated theoretical models, we can elucidate its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The foundational step in the computational analysis of this compound involves determining its most stable three-dimensional structure. Through geometry optimization, a process that seeks the lowest energy arrangement of atoms, the precise bond lengths, bond angles, and dihedral angles of the molecule are established. For quinoline (B57606) derivatives, the planarity of the ring system is a key feature. In a related compound, 2-methoxyquinoline-3-carbaldehyde, the quinoline ring system is nearly planar, with the methoxy (B1213986) and carbaldehyde groups also lying almost in the same plane. This planarity is crucial for understanding intermolecular stacking interactions.

Conformational analysis further explores the different spatial arrangements of the molecule, particularly concerning the orientation of the methoxy and carbaldehyde functional groups relative to the quinoline core. Identifying the global minimum energy conformer is essential, as it represents the most populated and thus most relevant structure under standard conditions.

Table 1: Optimized Geometric Parameters of this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.42 | 118 - 122 | ~0 |

| C-N (ring) | 1.33 - 1.37 | 117 - 123 | ~0 |

| C-O (methoxy) | 1.36 | - | - |

| O-CH3 | 1.43 | - | - |

| C-C (aldehyde) | 1.48 | - | - |

| C=O (aldehyde) | 1.22 | - | - |

| C-H | 1.08 - 1.09 | - | - |

| C-C-N | - | 122.5 | - |

| C-O-C | - | 118.0 | - |

| C-C=O | - | 124.0 | - |

| O=C-H | - | 120.0 | - |

| Quinoline-CHO | - | - | Variable |

| Quinoline-OCH3 | - | - | Variable |

Electronic Structure Analysis

The electronic properties of this compound are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, DFT calculations on the related 8-methoxyquinoline-4-carbaldehyde (B2775974) revealed a HOMO-LUMO gap of 3.8 eV. researchgate.net

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the wavelengths of light the molecule absorbs. These calculations can identify the nature of electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with heteroatoms and multiple bonds.

Table 2: Frontier Molecular Orbital Energies of this compound (Representative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These values are illustrative and based on general trends for aromatic aldehydes and quinoline systems. Precise values for this compound would necessitate specific TD-DFT calculations.

Reactivity Analysis and Reaction Mechanism Prediction

Computational methods are invaluable for predicting how this compound will behave in chemical reactions. By analyzing its electronic structure, we can identify the most likely sites for electrophilic and nucleophilic attack and even map out the energetic landscape of potential reaction pathways.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule. The function indicates the change in electron density at a particular point when an electron is added or removed. A higher value of the Fukui function for nucleophilic attack (f+) suggests a site prone to attack by nucleophiles, while a higher value for electrophilic attack (f-) indicates a site susceptible to attack by electrophiles. For this compound, the aldehyde carbon is expected to be a primary electrophilic site, while the nitrogen atom and the electron-rich aromatic ring are potential nucleophilic centers.

Transition State Computations for Reaction Pathways

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Computational chemistry allows for the location and characterization of transition state structures, providing the activation energy barrier for a given reaction. This information is vital for predicting reaction rates and understanding the feasibility of a proposed mechanism. For example, in reactions involving the aldehyde group, such as nucleophilic addition, transition state computations can elucidate the step-by-step process of bond formation and breaking.

Intermolecular Interactions and Non-Covalent Interactions (NCI, Reduced Density Gradient (RDG) Plots)

The way molecules of this compound interact with each other and with other molecules is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are fundamental to understanding the compound's physical properties, such as its melting point and solubility, as well as its behavior in biological systems.

Non-Covalent Interaction (NCI) analysis and Reduced Density Gradient (RDG) plots are computational techniques used to visualize and characterize these weak interactions. These methods can identify and differentiate between various types of non-covalent contacts, including hydrogen bonds, van der Waals interactions, and π-π stacking. For a molecule like this compound, π-π stacking between the quinoline ring systems of adjacent molecules is expected to be a significant intermolecular force. Additionally, the presence of the nitrogen atom and the carbonyl oxygen allows for the formation of hydrogen bonds with suitable donor molecules. In the crystal structure of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by C—H⋯O hydrogen bonds and π–π interactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxyquinoline-3-carbaldehyde |

Solvent Effects on Electronic and Spectroscopic Properties (IEFPCM Solvation Models)

The electronic and spectroscopic properties of quinoline derivatives are notably influenced by their solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used solvation model to theoretically investigate these solvent effects. This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments.

For instance, studies on similar quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have utilized the IEFPCM model to analyze the impact of solvents like ethanol (B145695), dimethylsulfoxide (DMSO), and water on their electronic structure and spectroscopic characteristics. eurjchem.com These investigations reveal that the polarity of the solvent can significantly alter the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). eurjchem.comdntb.gov.ua Generally, an increase in solvent polarity leads to a larger dipole moment and can affect the absorption wavelengths observed in UV-Vis spectroscopy. dntb.gov.ua

Theoretical studies on related compounds have demonstrated that the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, is also solvent-dependent. eurjchem.com For example, research on 4-pyrrolidin-2-yl-pyridine showed the lowest HOMO-LUMO gap in the gas phase, with variations observed in different solvents. dntb.gov.ua This suggests that the reactivity of this compound could be tuned by selecting an appropriate solvent.

The following table illustrates the typical impact of different solvents on the electronic properties of a related quinoline derivative, as predicted by IEFPCM calculations.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.5 | 4.8 |

| Dichloromethane | 8.93 | 3.8 | 4.7 |

| Ethanol | 24.55 | 4.5 | 4.6 |

| Water | 78.39 | 5.2 | 4.5 |

Note: This table is a representative example based on typical trends observed for similar aromatic aldehydes and may not represent the exact values for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can then be correlated with experimental findings for structural validation. eurjchem.commdpi.com DFT calculations, often using the B3LYP functional, have been successfully employed to predict the vibrational frequencies of quinoline derivatives. researchgate.net

For instance, in the study of quinoline-2-carbaldehyde benzoyl hydrazone, the calculated vibrational wavenumbers showed good agreement with the experimental FT-IR spectrum, aiding in the assignment of vibrational bands. researchgate.net Similarly, theoretical calculations have been used to predict the 1H and 13C NMR chemical shifts of various quinoline derivatives, which are then compared to experimental data for structural confirmation. mdpi.com

A strong correlation between theoretically predicted and experimentally measured spectroscopic data provides confidence in the accuracy of the computational model and the determined molecular structure. researchgate.net Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions in the solid state or solvent effects not fully captured by the computational model.

The table below shows a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups in this compound.

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| C=O (aldehyde) | ~1690 | ~1705 |

| C=N (quinoline) | ~1600 | ~1610 |

| C-O-C (methoxy) | ~1250 (asymmetric) | ~1260 |

| C-O-C (methoxy) | ~1030 (symmetric) | ~1040 |

Note: The experimental values are typical ranges for these functional groups and the calculated values are hypothetical examples.

Tautomerism and Proton Transfer Dynamics (e.g., Ground-State and Excited-State)

Tautomerism, particularly proton transfer, is a significant phenomenon in quinoline derivatives containing hydroxyl groups, such as 8-hydroxyquinoline (B1678124). While this compound itself does not have a hydroxyl group for direct intramolecular proton transfer, the study of related hydroxyquinolines provides a framework for understanding potential protonation and deprotonation events in different chemical environments.

In molecules like 7-hydroxyquinoline (B1418103), both ground-state and excited-state proton transfer (ESPT) have been extensively studied. acs.orgresearchgate.net The formation of hydrogen-bonded complexes with solvent molecules can facilitate these proton transfer processes. acs.org For example, in nonpolar solvents, 7-hydroxyquinoline can form cyclic dimers that undergo a fast excited-state double proton transfer, leading to the formation of a keto-tautomer. acs.org

Computational studies on 10-hydroxybenzo[h]quinolines have investigated the proton-transfer tautomerism and the associated energy landscapes in both the ground and excited states. ntu.edu.tw These studies help to elucidate the mechanisms and dynamics of proton transfer, which are often ultrafast processes occurring on the picosecond or even femtosecond timescale. ntu.edu.tw The presence of an aldehyde group, as in this compound, can influence the electronic properties of the quinoline ring and thereby indirectly affect the basicity of the quinoline nitrogen, which could be a site for protonation.

Aromaticity and Electronic Delocalization Studies

The aromaticity and electronic delocalization of the quinoline ring system are fundamental to its chemical properties and reactivity. These aspects can be investigated computationally through various methods, including Nucleus-Independent Chemical Shift (NICS) calculations and Natural Bond Orbital (NBO) analysis. eurjchem.com

Aromaticity indices, such as NICS, can be calculated to quantify the degree of aromaticity in different rings of the quinoline system. This helps in understanding how substituents affect the electronic structure and aromatic character. The extended π-electron system in quinoline derivatives is also responsible for their potential nonlinear optical (NLO) properties. researchgate.net Computational studies can predict the first and second-order hyperpolarizability, which are measures of the NLO response. researchgate.net

Applications in Materials Science and Analytical Chemistry

Applications in Advanced Analytical Chemistry (e.g., Gravimetric Analysis, Metal Extraction, Separation Techniques)

The parent compound, 8-hydroxyquinoline (B1678124), is a classical reagent in analytical chemistry, used for the detection and separation of metal ions. Its derivatives are often explored for similar purposes. However, no specific applications of 8-Methoxyquinoline-5-carbaldehyde in gravimetric analysis, metal extraction, or advanced separation techniques have been documented. While it can be inferred that the compound may form complexes with metal ions, detailed studies on its efficacy, selectivity, and the analytical parameters of such procedures are absent from the literature. nih.govnih.gov

Precursor in the Synthesis of Functional Polycyclic Compounds and Supramolecular Assemblies

The aldehyde functional group on the this compound scaffold makes it a plausible candidate as a building block for more complex molecules. Aldehydes are versatile precursors for reactions such as Schiff base condensations, which can lead to larger, functional structures. Furthermore, novel conjugates of 8-hydroxyquinoline with polycyclic aromatic hydrocarbons (PAHs) have been synthesized to study their structural and supramolecular properties. rsc.org This suggests a potential pathway for creating similar structures from this compound.

Despite this theoretical potential, there are no specific, published examples of this compound being used as a precursor to synthesize and characterize functional polycyclic compounds or to form specific supramolecular assemblies. The development of such complex architectures from this particular starting material has not been a reported focus of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Methoxyquinoline-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves formylation of a methoxy-substituted quinoline precursor. A Vilsmeier-Haack reagent (POCl₃ and DMF) is commonly used for introducing the aldehyde group. Optimization includes controlling temperature (0–5°C during reagent addition, then 80–100°C for activation), solvent selection (dry dichloromethane or chloroform), and stoichiometric ratios (1:1.2 quinoline:reagent). Post-reaction, neutralization with aqueous NaHCO₃ and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement. Monitoring by TLC and spectroscopic validation (NMR) ensures intermediate purity .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Compare coupling patterns with quinoline core protons (aromatic region: δ 7.5–9.0 ppm).

- IR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₁H₉NO₂: 191.18 g/mol).

- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold. Document all data in supplementary materials to comply with reproducibility standards .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : After aqueous workup, liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Column chromatography (silica gel, hexane:ethyl acetate 4:1) isolates the aldehyde. For high-purity crystals, recrystallization from ethanol or methanol is recommended. Monitor fractions by TLC (Rf ~0.4 in hexane:EA 3:1) and characterize each step with NMR to avoid co-eluting byproducts .

Advanced Research Questions

Q. What advanced techniques are recommended for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is optimal. Grow crystals via slow evaporation of a saturated ethanol solution. Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL (via Olex2 interface) resolves disorder in the methoxy or aldehyde groups. Validate with R-factor (<5%) and check for twinning using PLATON. Deposit CIF files in public databases (e.g., CCDC) for peer validation .

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives in biochemical applications?

- Methodological Answer :

- Derivatization : Synthesize analogues via nucleophilic substitution (e.g., replacing methoxy with halogens) or aldehyde reduction.

- Bioassays : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Compare IC₅₀ values.

- Computational Modeling : Perform DFT calculations (Gaussian09) to map electrostatic potentials and HOMO-LUMO gaps. Docking studies (AutoDock Vina) predict binding affinities to enzyme active sites.

- Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve discrepancies in experimental data, such as conflicting spectroscopic results or bioactivity trends?

- Methodological Answer :

- Cross-Validation : Replicate analyses with alternative techniques (e.g., X-ray vs. NMR for stereochemistry).

- Statistical Analysis : Apply Bland-Altman plots for instrumental agreement or ANOVA for batch variability.

- Literature Benchmarking : Compare with structurally similar compounds (e.g., 5-Bromoquinoline-8-carbaldehyde’s oxidation behavior ).

- Error Tracing : Audit synthetic protocols for moisture sensitivity (aldehyde oxidation) or spectroscopic calibration .

Q. How can computational methods enhance the design of this compound-based probes for enzyme inhibition studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (GROMACS) to identify stable binding conformations.

- QSAR Models : Train models (Random Forest, Python/scikit-learn) using descriptors like logP, polar surface area, and topological torsion.

- In Silico Mutagenesis : Predict the impact of enzyme mutations (Rosetta) on probe efficacy.

- Validation : Corrogate computational predictions with SPR (surface plasmon resonance) binding assays .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting synthetic and analytical data for this compound in publications?

- Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry standards:

- Experimental Section : Detail stoichiometry, reaction times, and purification steps. For known compounds, cite prior syntheses; for new derivatives, provide elemental analysis (C, H, N ±0.4%).

- Supporting Information : Include raw spectral data (NMR FID files), chromatograms, and crystallographic CIFs. Use open repositories (Figshare) for large datasets.

- Ethics : Declare conflicts of interest and data ownership agreements if collaborating across institutions .

Q. How should researchers statistically validate the reproducibility of synthetic yields or bioactivity data across multiple trials?

- Methodological Answer :

- Yield Consistency : Report mean ± SD from ≥3 independent syntheses. Use a t-test to compare optimization methods (e.g., catalyst A vs. B).

- Bioactivity Reproducibility : Calculate inter-assay CV (coefficient of variation) for IC₅₀ values. Apply Grubbs’ test to exclude outliers.

- Meta-Analysis : If pooling data from labs, use random-effects models (RevMan) to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.